molecular formula C7H4Br2O2 B104997 2,5-Dibromobenzoic acid CAS No. 610-71-9

2,5-Dibromobenzoic acid

Cat. No. B104997
CAS RN: 610-71-9
M. Wt: 279.91 g/mol
InChI Key: SQQKOTVDGCJJKI-UHFFFAOYSA-N
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Description

2,5-Dibromobenzoic acid is a brominated derivative of benzoic acid where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is related to other brominated benzoic acids, which have been studied for various properties and applications, including their use in the synthesis of more complex organic molecules and their potential biological activities.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives often involves halogenation reactions where bromine is introduced into the aromatic ring. For example, a one-pot synthesis method has been reported for the synthesis of 4,8-dibromobenzo[1,2-d;4,5-d']bistriazole, which shows the potential for creating complex molecules with brominated benzoic acid structures as starting materials . Additionally, 3,5-dibromo-2-methoxybenzoic acid has been isolated from natural sources such as sea sponges and can also be synthesized from precursors like salicylaldehyde .

Molecular Structure Analysis

The molecular structure of brominated benzoic acids can be determined using various spectroscopic methods and X-ray crystallography. For instance, the structure of 3,5-dibromo-2-methoxybenzoic acid was confirmed by spectral methods and X-ray diffraction analysis . Similarly, the crystal structure of a Schiff base derivative of 3,5-dibromosalicylaldehyde was elucidated, showing the coplanarity of the benzene rings and the trans configuration about the C=N double bond .

Chemical Reactions Analysis

Brominated benzoic acids can participate in various chemical reactions due to the presence of reactive bromine atoms and the carboxylic acid group. They can be used as intermediates in the synthesis of other compounds, such as the preparation of Schiff base compounds or the synthesis of dibenzo[d,g][1,3,6,2]dioxathiaphosphocin derivatives with potential antimicrobial activity . The bromine atoms also make these compounds suitable for further functionalization through reactions like Stille coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acids are influenced by the presence of the bromine atoms and the carboxylic acid group. These groups affect properties such as acidity, reactivity, and the ability to form hydrogen bonds with other molecules. For example, the acidity of the hydroxyl group in 2,5-dihydroxybenzoic acid is affected by the intramolecular hydrogen bond, as studied through IR/UV spectroscopy . The bromine atoms can also enhance the sensitivity of the compound, as seen in the synthesis of 2,4,6-tribromo-3-hydroxybenzoic acid, which is used as a chromogen agent in enzymatic assays .

Scientific Research Applications

Electrochemical Hydrodebromination

  • Study 1: Investigation of the electrochemical hydrodebromination mechanism of 2,5-dibromobenzoic acid on a silver electrode using cyclic voltammetry and in situ FTIR spectroscopy. It was found that the silver electrode exhibited high electrocatalytic activity for the hydrodebromination reaction of 2,5-dibromobenzoic acid (Li, Bao, & Ma, 2011).

Vapor Pressure and Thermodynamic Properties

  • Study 2: Determination of the vapor pressures of solid and liquid 2,5-dibromobenzoic acid and calculation of thermodynamic properties like molar enthalpies and entropies of sublimation and vaporization (Vecchio & Brunetti, 2013).

Structural and Computational Characterization

  • Study 3: Synthesis and characterization of 2-amino-3,5-dibromobenzoic acid through techniques like X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods. This study provides insights into the molecular geometry and interactions of the compound (Yıldırım et al., 2015).

Application in Mass Spectrometry

  • Study 4: 2,5-Dibromobenzoic acid and its derivatives were used to improve the ion yields and signal-to-noise ratio in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), particularly for high-mass range analytes (Karas et al., 1993).

Use in Battery Technology

  • Study 5: Copolymerization of cyclopentadithiophene and methyl-2,5-dibromobenzoate for use as conductive binders in lithium-ion battery anode electrodes. This shows the potential application of 2,5-dibromobenzoic acid derivatives in energy storage technologies (Wang et al., 2017).

Safety And Hazards

2,5-Dibromobenzoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Relevant Papers

There are several papers that discuss 2,5-Dibromobenzoic acid. For example, one paper discusses the electrochemical hydrodebromination mechanism of 2,5-dibromobenzoic acid on an Ag electrode . Another paper discusses the synthesis, structural, and computational characterization of 2-amino-3,5-dibromobenzoic acid .

properties

IUPAC Name

2,5-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Br2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQKOTVDGCJJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209862
Record name Benzoic acid, 2,5-dibromo-
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Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromobenzoic acid

CAS RN

610-71-9
Record name 2,5-Dibromobenzoic acid
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Record name Benzoic acid, 2,5-dibromo-
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Record name 610-71-9
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Record name Benzoic acid, 2,5-dibromo-
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Record name 2,5-dibromobenzoic acid
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Record name BENZOIC ACID, 2,5-DIBROMO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
MC Li, DD Bao, CA Ma - Electrochimica acta, 2011 - Elsevier
Cyclic voltammetry and in situ FTIR were employed to study the electrochemical hydrodebromination (EHB) mechanism of 2,5-dibromobenzoic acid (2,5-DBBA) in NaOH solution. …
Number of citations: 15 www.sciencedirect.com
S Vecchio, B Brunetti - Fluid Phase Equilibria, 2013 - Elsevier
The vapor pressures of solid and liquid 2,5- and 3,5-dibromobenzoic acids were determined by torsion–effusion and thermogravimetry (under both isothermal and non-isothermal …
Number of citations: 15 www.sciencedirect.com
WE Parham, RM Piccirilli - The Journal of Organic Chemistry, 1977 - ACS Publications
Reaction of a series of 2, 5-dibromo-substituted aromatic systems with 1 equiv of n-butyllithium at-100 C re-sults in high selectivity of halogen-metal exchange when the substituent …
Number of citations: 173 pubs.acs.org
M Khalifa, AN Osman, MG Ibrahim, A el Rahman… - Die …, 1982 - europepmc.org
The synthesis of 6-bromo-1-ethyl-2, 4-dioxo-1, 2, 3, 4-tetrahydroquinazoline, its benzoyl and its benzyl derivatives is described. The unreported 5-bromo-N-phenyl-anthranilic acid was …
Number of citations: 40 europepmc.org
M Muccini, AC Layton, GS Sayler… - Bulletin of environmental …, 1999 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. RRM RESEARCH ARTICLE TETRAHYMENA PYRIFORMIS BIOINDICATOR TOXICOLOGY BENZOIC ACID TOXIN 2-CHLOROBENZOIC ACID 3-…
Number of citations: 28 hero.epa.gov
T NOZOE, Y KITAHARA, S MASAMUNE… - Proceedings of the …, 1952 - jstage.jst.go.jp
The present authors previously reported2~ on the formation of tribromotropone (I), mp 184.5-185, in a good yield by the bromination of cycloheptanone, with several bromotropolones as …
Number of citations: 10 www.jstage.jst.go.jp
TM Cooper - 1990 - ideals.illinois.edu
The selective use of halogen-metal exchange to prepare organolithium reagents is a topic of synthetic importance and mechanistic interest. In previous unreported work it was found …
Number of citations: 0 www.ideals.illinois.edu
S Vecchio - Structural Chemistry, 2013 - Springer
A rapid estimation of vapor pressure and vaporization enthalpies of some disubstituted benzoic acids (2,4-dihydroxybenzoic acid (2,4-DHBA), 2,6-dihydroxybenzoic acid (2,6-DHBA), 3,4…
Number of citations: 14 link.springer.com
CS Gibson, B Levin - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… (11.) 2 : 5-dibromoacetophenone and oxidising this to 2 : 5-dibromobenzoic acid, which was identical with 2 : 5-dibromobenzoic acid prepared by bromination of anthranilic acid and …
Number of citations: 31 pubs.rsc.org
KP Carter, M Kalaj, RG Surbella III… - … A European Journal, 2017 - Wiley Online Library
Engaging the nominally terminal oxo atoms of the linear uranyl (UO 2 2+ ) cation in non‐covalent interactions represents both a significant challenge and opportunity within the field of …

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